molecular formula C16H17F4N3O B7631969 N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide

N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide

Cat. No. B7631969
M. Wt: 343.32 g/mol
InChI Key: BMRVNUPDGUWBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide, also known as BMS-986168, is a novel small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of drugs called positive allosteric modulators (PAMs) that target the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide is a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. It enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide has been shown to enhance long-term potentiation (LTP), a process that is critical for the formation of new memories. It also increases the release of dopamine in the prefrontal cortex, which is important for cognitive function and motivation. In addition, it reduces the release of glutamate in the striatum, which is implicated in the pathophysiology of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and brain penetrance. However, its limitations include its short half-life, which requires frequent dosing, and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide. These include:
1. Investigating its safety and efficacy in humans for the treatment of Parkinson's disease, schizophrenia, and autism spectrum disorders.
2. Developing more potent and selective PAMs for mGluR5 that have longer half-lives and fewer off-target effects.
3. Studying the role of mGluR5 in other diseases such as depression, anxiety, and addiction.
4. Exploring the potential of combining N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide with other drugs that target different aspects of the disease pathology.
In conclusion, N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide is a promising drug that has the potential to treat various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop more potent and selective PAMs for mGluR5.

Synthesis Methods

The synthesis of N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide involves a series of chemical reactions that begin with the conversion of 2-fluoro-6-(trifluoromethyl)benzoic acid to its corresponding acid chloride. The acid chloride is then reacted with N-[[1-(cyanomethyl)piperidin-4-yl]methyl]amine in the presence of a base to yield the desired product. The final product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and autism spectrum disorders. It has been shown to improve cognitive function, reduce anxiety-like behaviors, and enhance social interaction in animal models of these diseases. Clinical trials are currently underway to investigate its safety and efficacy in humans.

properties

IUPAC Name

N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F4N3O/c17-13-3-1-2-12(16(18,19)20)14(13)15(24)22-10-11-4-7-23(8-5-11)9-6-21/h1-3,11H,4-5,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRVNUPDGUWBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)C(F)(F)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.